4-pyren-1-yl-2,6-dipyridin-2-ylpyridine
Overview
Description
4-pyren-1-yl-2,6-dipyridin-2-ylpyridine is a compound that features a pyrene moiety attached to a pyridine ring, which is further substituted with two pyridine groups at the 2 and 6 positions. This structure imparts unique photophysical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine typically involves a multicomponent reaction. One common method is the Chichibabin pyridine synthesis, which uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-pyren-1-yl-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrene and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-pyren-1-yl-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions, particularly iron(III) ions.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Industry: It can be used in the development of sensors and other analytical devices due to its sensitivity and selectivity towards specific analytes.
Mechanism of Action
The mechanism by which 4-pyren-1-yl-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its interaction with metal ions. The compound forms complexes with metal ions, which can lead to changes in its photophysical properties. These changes can be detected using various spectroscopic techniques, making it a valuable tool for sensing and analytical applications .
Comparison with Similar Compounds
Similar Compounds
4-(pyren-1-yl)pyridine: A simpler analog with one pyridine ring.
2,6-di(pyrazol-1-yl)pyridine: Another compound with similar coordination properties but different photophysical characteristics.
Uniqueness
4-pyren-1-yl-2,6-dipyridin-2-ylpyridine is unique due to its combination of a pyrene moiety with two pyridine rings, which imparts enhanced fluorescent properties and metal ion binding capabilities. This makes it particularly useful in applications requiring high sensitivity and selectivity.
Properties
IUPAC Name |
4-pyren-1-yl-2,6-dipyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N3/c1-3-16-32-26(8-1)28-18-23(19-29(34-28)27-9-2-4-17-33-27)24-14-12-22-11-10-20-6-5-7-21-13-15-25(24)31(22)30(20)21/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVEKYHTAKHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413222 | |
Record name | 2,2':6',2''-Terpyridine, 4'-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287472-59-7 | |
Record name | 2,2':6',2''-Terpyridine, 4'-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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